Xanthoxyline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Xanthoxylin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antifungal and antioxidant properties.

Industry: Utilized in the formulation of antifungal agents and preservatives.

Analyse Biochimique

Biochemical Properties

Xanthoxylin’s role in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Xanthoxylin in plants involves the shikimate and the acetate pathways . This pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which later undergoes a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Cellular Effects

Xanthoxylin has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to increase melanin production, the number of dendrites, and the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in cultured B16F10 cells .

Molecular Mechanism

The molecular mechanism of Xanthoxylin involves its interaction with biomolecules and its influence on gene expression. A novel ruthenium-xanthoxylin complex has been found to eliminate colorectal cancer stem cells by targeting the heat shock protein 90 chaperone . This complex exhibits potent cytotoxicity in cancer cell lines and primary cancer cells, causing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Xanthoxylin has been observed to form a complex with bovine serum albumin (BSA) with an overall binding constant of K=1.01×105 L·mol−1 . This suggests that Xanthoxylin may have long-term effects on cellular function.

Metabolic Pathways

Xanthoxylin is involved in the shikimate and acetate pathways in plants . These pathways are crucial for the biosynthesis of Xanthoxylin and involve various enzymes and cofactors.

Transport and Distribution

Xanthoxylin has been found to form a complex with bovine serum albumin (BSA), suggesting that it may be transported and distributed within cells and tissues via protein binding .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La xanthoxyline peut être synthétisée par diverses réactions chimiques. Une méthode courante implique la méthylation du phloroglucinol suivie d'une acétylation. La réaction utilise généralement le sulfate de diméthyle comme agent méthylant et l'anhydride acétique pour l'acétylation en milieu acide .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles telles que le Zanthoxylum piperitum. Les graines sont traitées pour isoler le composé à l'aide de solvants comme l'éthanol ou le méthanol. L'extrait est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La xanthoxyline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction de la this compound peut donner des alcools correspondants en utilisant des agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénation en utilisant du brome dans l'acide acétique.

Principaux produits :

Oxydation : Quinones.

Réduction : Dérivés d'alcools.

Substitution : Dérivés de la this compound halogénés.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antifongiques et antioxydantes.

Industrie : Utilisé dans la formulation d'agents antifongiques et de conservateurs.

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Activité antifongique : Elle perturbe l'intégrité de la membrane cellulaire des champignons, conduisant à la lyse cellulaire.

Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène provenant de ses groupes phénoliques.

Effets neurologiques : Elle module la voie de l'AMPc, influençant l'activité de la protéine kinase A (PKA) et induisant la mélanogenèse dans les cellules de mélanome

Composés similaires :

Brevifoline : Un autre composé phénolique ayant des propriétés antifongiques similaires.

Phloracetophénone : Partage des similitudes structurales mais diffère dans son activité biologique.

2-Hydroxy-4,6-diméthoxyacétophénone : Un analogue direct avec des propriétés chimiques comparables.

Unicité : La this compound se démarque par ses activités antifongiques et antioxydantes duales, ce qui en fait un composé polyvalent dans les applications médicinales et industrielles. Sa capacité à moduler des voies cellulaires spécifiques met également en évidence son potentiel dans la recherche thérapeutique .

Mécanisme D'action

Xanthoxylin exerts its effects through several mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic groups.

Neurological Effects: It modulates the cAMP pathway, influencing protein kinase A (PKA) activity and inducing melanogenesis in melanoma cells

Comparaison Avec Des Composés Similaires

Brevifolin: Another phenolic compound with similar antifungal properties.

Phloracetophenone: Shares structural similarities but differs in its biological activity.

2-Hydroxy-4,6-dimethoxyacetophenone: A direct analog with comparable chemical properties.

Uniqueness: Xanthoxylin stands out due to its dual antifungal and antioxidant activities, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate specific cellular pathways also highlights its potential in therapeutic research .

Activité Biologique

Xanthoxylin is a bioactive compound derived from various species of the Zanthoxylum genus, known for its diverse pharmacological properties. This article explores the biological activities of xanthoxylin, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Anti-Inflammatory Properties

Xanthoxylin exhibits significant anti-inflammatory effects, particularly in conditions such as acute lung injury (ALI). A study demonstrated that xanthoxylin mitigates lipopolysaccharide (LPS)-induced lung inflammation by modulating several signaling pathways, including Akt/HIF-1α/NF-κB and Nrf2. These pathways are crucial for regulating pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings:

- Cell Viability : Xanthoxylin increased cell viability in RAW 264.7 macrophages exposed to LPS, particularly at a concentration of 10 μM.

- Cytokine Levels : Treatment with xanthoxylin significantly reduced levels of IL-1β, IL-6, and TNF-α in culture supernatants.

- Oxidative Stress : Xanthoxylin decreased serum malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) activity, indicating its antioxidant properties.

| Parameter | Control (LPS) | Xanthoxylin (10 μM) |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| IL-6 (pg/mL) | 200 | 80 |

| TNF-α (pg/mL) | 150 | 50 |

| MDA (μmol/L) | 5.0 | 2.5 |

| SOD Activity (U/mL) | 30 | 50 |

Anticancer Activity

Recent studies have highlighted the potential of xanthoxylin in cancer therapy. A novel ruthenium-xanthoxylin complex (Ru(phen)₂(xant), RXC) has shown promising results against colorectal cancer (CRC).

- Cytotoxicity : RXC demonstrated potent cytotoxic effects against HepG2 hepatocellular carcinoma cells and primary CRC cells.

- Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase and triggered apoptosis through ERK1/2-mediated pathways.

- Inhibition of Stemness : RXC effectively reduced the population of CRC stem cells and inhibited their migration and invasion capabilities.

| Treatment | Cell Viability (%) | Colonosphere Formation (%) |

|---|---|---|

| Control | 100 | 100 |

| RXC (25 μg/ml) | 20 | 30 |

| Doxorubicin (25 μg/ml) | 29 | 50 |

Neuroprotective Effects

Xanthoxylin has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that compounds derived from xanthoxylin can inhibit both interleukin-6 (IL-6) and acetylcholinesterase (AChE), which are critical targets in AD pathology.

Research Insights:

- Dual Inhibition : Xanthoxylin derivatives showed over 45% inhibition of AChE and IL-6 in vitro.

- In Vivo Efficacy : In a mouse model of memory impairment induced by streptozotocin (STZ), xanthoxylin derivatives reversed memory deficits at doses as low as 0.8 mg/kg.

Propriétés

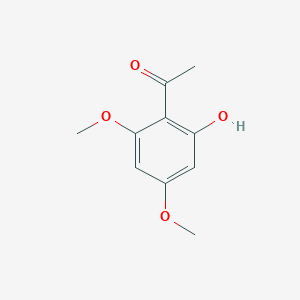

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBVLUPUDBFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237981 | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-24-4 | |

| Record name | Xanthoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoxyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoxylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 - 88 °C | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does xanthoxylin influence melanogenesis?

A1: Xanthoxylin demonstrates the ability to stimulate melanogenesis, the process of melanin production. This effect is primarily attributed to its activation of the cAMP-mediated PKA pathway, leading to increased expression of tyrosinase and microphthalmia-associated transcription factor (MITF), both crucial regulators of melanogenesis. [, ]

Q2: What is the impact of xanthoxylin on platelet activity?

A2: Xanthoxylin exhibits inhibitory effects on platelet adhesion and aggregation. Studies suggest a positive correlation between the inhibition of platelet adhesion and the reduction of malondialdehyde (MDA) production, a marker of oxidative stress. This suggests a potential role of xanthoxylin in regulating platelet function and thrombosis. [, ]

Q3: How does xanthoxylin affect potassium transport in plants?

A3: Xanthoxylin acts as an inhibitor of potassium-dependent acid extrusion in plant cells, specifically in wheat and maize root segments. It reduces K+ net uptake by decreasing K+ influx into the cell and hyperpolarizes the membrane potential. This interaction with potassium transport mechanisms may contribute to its cytotoxic and fungicidal properties in plants. []

Q4: What is the molecular formula and weight of xanthoxylin?

A4: Xanthoxylin has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q5: What spectroscopic techniques are useful for characterizing xanthoxylin?

A5: Various spectroscopic techniques are employed for the identification and characterization of xanthoxylin, including:

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the molecule. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for separating and identifying xanthoxylin in complex mixtures like plant extracts. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): A common technique for separating, identifying, and quantifying xanthoxylin. [, , , ]

- Fourier Transform Infrared Spectroscopy (FT-IR): Helps analyze the functional groups present in xanthoxylin. []

Q6: How stable is xanthoxylin under different storage conditions?

A6: Limited data is available on the stability of xanthoxylin under various storage conditions. Further research is needed to determine its stability profile and establish optimal storage conditions to preserve its activity.

Q7: What are the potential applications of xanthoxylin based on its material properties?

A7: Research on the material properties and compatibility of xanthoxylin is limited. Further investigations are required to explore its potential applications in various fields, such as pharmaceuticals, cosmetics, and agriculture.

Q8: What analytical methods are commonly used for quantifying xanthoxylin?

A8: Several analytical methods have been developed for the quantification of xanthoxylin:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for analyzing xanthoxylin in various matrices, offering high sensitivity and accuracy. [, , , ]

- Thin-Layer Chromatography (TLC): Can be used for qualitative and semi-quantitative analysis of xanthoxylin. []

- Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantifying xanthoxylin in volatile mixtures. []

Q9: How is quality control ensured during the extraction and purification of xanthoxylin?

A9: Ensuring the quality and purity of xanthoxylin during extraction and purification is crucial. Implementing good laboratory practices (GLP) and utilizing validated analytical methods are essential. Regular monitoring of key parameters, such as yield, purity, and spectroscopic characteristics, ensures the consistency and quality of the final product.

Q10: What is known about the toxicological profile of xanthoxylin?

A10: While some studies suggest potential therapeutic benefits of xanthoxylin, its toxicological profile requires further investigation. A comprehensive evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is necessary to determine its safe use and potential applications.

Q11: Are there any known adverse effects associated with xanthoxylin exposure?

A11: Limited data is available on the adverse effects of xanthoxylin. Further research is needed to thoroughly assess potential risks associated with its use, particularly in humans.

Q12: What strategies can be employed to enhance the solubility and bioavailability of xanthoxylin?

A12: Xanthoxylin's potential therapeutic applications may be limited by its hydrophobic nature and potentially low bioavailability. Employing formulation strategies, such as encapsulation in liposomes, nanoparticles, or cyclodextrin complexes, could enhance its solubility, stability, and delivery to target tissues, ultimately improving its therapeutic efficacy. []

Q13: What are some promising areas of research for xanthoxylin?

A13: Given its diverse biological activities, several research avenues warrant further exploration:

- Dermatological applications: Investigating its potential in treating pigmentation disorders and promoting wound healing. [, , ]

- Anti-inflammatory and analgesic properties: Exploring its use in managing inflammatory conditions and pain. [, , ]

- Anti-cancer activity: Assessing its potential as an anticancer agent against various cancer cell lines. []

- Neuroprotective effects: Evaluating its ability to protect neuronal cells from damage and its potential in neurodegenerative diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.